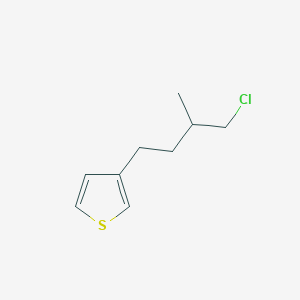![molecular formula C8H8ClN3S B13180280 2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group and two N,N-dimethyl groups. Thienopyrimidines are known for their diverse biological activities, making them valuable in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the dichloro compound is reacted with N,N-dimethylamine in the presence of a base such as N,N-dimethylformamide (DMF) to produce the target compound .
Análisis De Reacciones Químicas
2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like DMF, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the acetyl-CoA carboxylase enzyme, inhibiting its activity. This interaction disrupts the enzyme’s function, leading to antimicrobial effects . The compound’s ability to inhibit other enzymes and pathways is also being explored in various research studies.
Comparación Con Compuestos Similares
2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine can be compared to other thienopyrimidine derivatives, such as:
2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine: This compound has a similar core structure but with different substituents, leading to variations in biological activity.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their PARP-1 inhibitory activity and anticancer properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H8ClN3S |
|---|---|
Peso molecular |
213.69 g/mol |
Nombre IUPAC |
2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-12(2)6-5-3-4-13-7(5)11-8(9)10-6/h3-4H,1-2H3 |
Clave InChI |
CBTFCTLIHFFUEF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C2C=CSC2=NC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


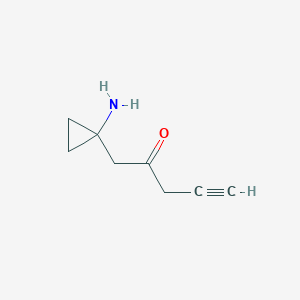
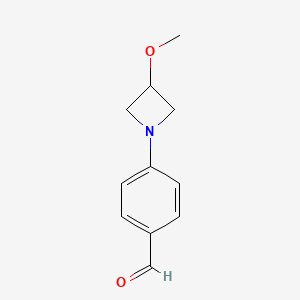
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)
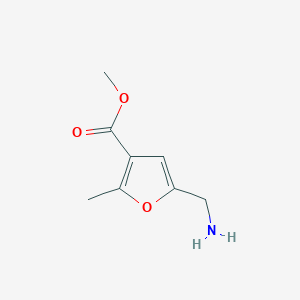

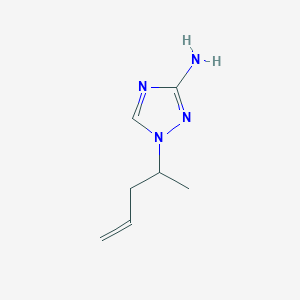

![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)

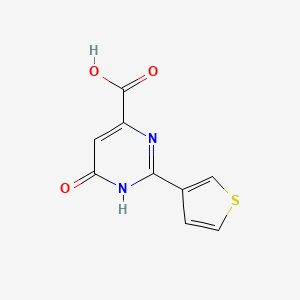

![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
